molecular formula C17H16BrN5O2 B2666314 N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide CAS No. 1207052-89-8

N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide

Cat. No.: B2666314
CAS No.: 1207052-89-8
M. Wt: 402.252
InChI Key: XAZAEDLBZKGPPS-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
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Biological Activity

N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide, a compound belonging to the triazolidine family, has garnered attention due to its potential biological activities. This article synthesizes available literature regarding its biological properties, including antibacterial, anticancer, and antioxidant activities.

  • Molecular Formula : C17H20BrN5O2
  • Molecular Weight : 406.3 g/mol
  • CAS Number : 1207018-99-2

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity
    • The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of triazolidine compounds often demonstrate broad-spectrum antimicrobial effects.
    • For instance, a related study highlighted the antibacterial efficacy of triazole derivatives against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
  • Anticancer Activity
    • Triazolidine derivatives have been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
    • In comparative studies, certain triazolidine derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .
  • Antioxidant Activity
    • Antioxidant assays such as DPPH and ABTS have been employed to evaluate the radical scavenging ability of this compound. Preliminary results suggest that it possesses significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Antibacterial Efficacy

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

The above table summarizes findings from various studies indicating the effectiveness of the compound against common bacterial pathogens.

Anticancer Activity

In a study evaluating various triazolidine derivatives for anticancer activity, the following IC50 values were noted:

CompoundCell LineIC50 (µM)
This compoundMCF-72.3
This compoundHCT-1161.9

These results indicate that the compound has significant potential as an anticancer agent.

Antioxidant Activity

The antioxidant capacity was measured using the DPPH assay:

CompoundDPPH IC50 (µg/mL)
This compound50

This data suggests that the compound effectively scavenges free radicals, contributing to its therapeutic potential.

Case Studies and Applications

Several studies have explored the synthesis and biological evaluation of triazolidine derivatives similar to this compound. For example, a recent study synthesized various triazole compounds and assessed their antibacterial and anticancer activities through in vitro experiments . The findings consistently support the notion that modifications on the triazolidine core can enhance biological activity.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O2/c1-10-6-7-14(13(18)8-10)20-17(24)15-16(22-23-21-15)19-11-4-3-5-12(9-11)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHNOSOSUVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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